Embutramide

Descripción

See also: Chloroquine Phosphate; this compound; Lidocaine (component of).

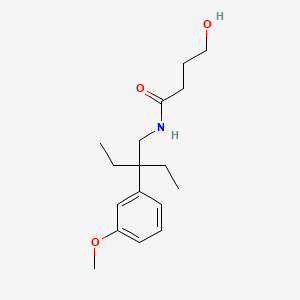

Structure

3D Structure

Propiedades

IUPAC Name |

N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-4-17(5-2,13-18-16(20)10-7-11-19)14-8-6-9-15(12-14)21-3/h6,8-9,12,19H,4-5,7,10-11,13H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBMDLOSPKIWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CNC(=O)CCCO)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057654 | |

| Record name | Embutramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-14-6 | |

| Record name | Embutramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Embutramide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Embutramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Embutramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Embutramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMBUTRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P4TQG94T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Embutramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embutramide, a potent sedative and euthanizing agent, is synthesized through a concise and efficient three-step pathway. This technical guide provides a comprehensive overview of the synthesis, including the core chemical transformations, key intermediates, and relevant experimental considerations. The synthesis commences with the alkylation of (3-methoxyphenyl)acetonitrile (B41291), followed by the reduction of the nitrile group to a primary amine, and culminates in an amide formation reaction. This document details the synthetic route, presents available data in a structured format, and offers insights into the experimental execution of each step.

Introduction

This compound, chemically known as N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide, is a non-barbiturate hypnotic agent. Due to its potent central nervous system depressant effects, it is primarily utilized in veterinary medicine as a component of euthanasia solutions. A thorough understanding of its synthesis is crucial for researchers involved in the development of related compounds, analytical standards, and for professionals in the pharmaceutical and veterinary sciences. This guide aims to provide a detailed technical overview of the this compound synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound proceeds through a three-step sequence, starting from the readily available (3-methoxyphenyl)acetonitrile. The pathway is illustrated below:

The synthesis involves the following key transformations:

-

Alkylation: The alpha-carbon of (3-methoxyphenyl)acetonitrile is diethylated using bromoethane.

-

Reduction: The nitrile group of the resulting 2-ethyl-2-(3-methoxyphenyl)butanenitrile is reduced to a primary amine.

-

Amide Formation: The primary amine is then acylated with gamma-butyrolactone (GBL) to yield the final product, this compound.

Experimental Protocols and Data

While specific, detailed experimental protocols with quantitative data for the synthesis of this compound are not extensively available in publicly accessible scientific literature, this section outlines the general procedures for each step based on established organic chemistry principles and related reactions.

Step 1: Alkylation of (3-methoxyphenyl)acetonitrile

The first step involves the dialkylation of (3-methoxyphenyl)acetonitrile with bromoethane to form the intermediate 2-ethyl-2-(3-methoxyphenyl)butanenitrile.

General Experimental Protocol:

A strong base, such as sodium amide or sodium hydride, is typically used to deprotonate the benzylic carbon of (3-methoxyphenyl)acetonitrile in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting carbanion is then treated with at least two equivalents of bromoethane. The reaction is typically carried out at a controlled temperature, starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature or slightly elevated temperatures to ensure complete reaction. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water or an aqueous ammonium (B1175870) chloride solution. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification of the crude product is typically achieved by vacuum distillation or column chromatography.

Data Presentation:

| Parameter | Value |

| Starting Material | (3-methoxyphenyl)acetonitrile |

| Reagent | Bromoethane |

| Base | Sodium Amide or Sodium Hydride |

| Solvent | Anhydrous THF or DMF |

| Intermediate 1 | 2-ethyl-2-(3-methoxyphenyl)butanenitrile |

| Typical Yield | Data not available in searched literature |

| Purity | Data not available in searched literature |

Step 2: Reduction of 2-ethyl-2-(3-methoxyphenyl)butanenitrile

The second step is the reduction of the nitrile group in 2-ethyl-2-(3-methoxyphenyl)butanenitrile to a primary amine, yielding 2-ethyl-2-(3-methoxyphenyl)butan-1-amine.

General Experimental Protocol:

The reduction of the nitrile is commonly achieved using a hydride reducing agent. While lithium aluminum hydride (LiAlH₄) is a potent reagent for this transformation, the synthesis description for this compound specifically mentions the use of sodium borohydride (NaBH₄)[1]. The reduction with NaBH₄ is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The nitrile is dissolved in the solvent, and sodium borohydride is added portion-wise at a controlled temperature, often starting at 0 °C and then stirring at room temperature. The reaction progress is monitored by TLC or gas chromatography (GC). After the reaction is complete, the excess borohydride is quenched by the careful addition of an acid (e.g., dilute HCl). The solvent is then removed under reduced pressure, and the residue is worked up by partitioning between an aqueous basic solution and an organic solvent. The organic layer containing the amine product is then dried and concentrated.

Data Presentation:

| Parameter | Value |

| Starting Material | 2-ethyl-2-(3-methoxyphenyl)butanenitrile |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Intermediate 2 | 2-ethyl-2-(3-methoxyphenyl)butan-1-amine |

| Typical Yield | Data not available in searched literature |

| Purity | Data not available in searched literature |

Step 3: Amide Formation with gamma-Butyrolactone (GBL)

The final step in the synthesis is the reaction of the primary amine, 2-ethyl-2-(3-methoxyphenyl)butan-1-amine, with gamma-butyrolactone to form this compound.

General Experimental Protocol:

The reaction between an amine and a lactone (a cyclic ester) to form an amide is typically achieved by heating the two reactants together, often without a solvent or in a high-boiling point solvent. The reaction mixture of 2-ethyl-2-(3-methoxyphenyl)butan-1-amine and gamma-butyrolactone is heated to an elevated temperature (e.g., 100-150 °C) for several hours. The progress of the reaction can be monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the crude this compound can be purified by crystallization, vacuum distillation, or column chromatography.

Data Presentation:

| Parameter | Value |

| Starting Material | 2-ethyl-2-(3-methoxyphenyl)butan-1-amine |

| Reagent | gamma-Butyrolactone (GBL) |

| Solvent | Neat or high-boiling point solvent |

| Final Product | This compound |

| Typical Yield | Data not available in searched literature |

| Purity | Data not available in searched literature |

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for a single step in the this compound synthesis, such as the reduction of the nitrile intermediate.

Conclusion

The synthesis of this compound is a straightforward three-step process that utilizes fundamental organic reactions. While the overall pathway is well-established, there is a notable lack of detailed, publicly available experimental protocols and quantitative data. This guide provides a framework for researchers and scientists by outlining the general procedures for each synthetic step. For precise and optimized synthesis, further investigation into patented literature or specialized chemical databases may be necessary to obtain specific reaction conditions, yields, and purification methods. The information presented here serves as a foundational resource for professionals in the fields of chemical synthesis and drug development who are interested in this compound and related compounds.

References

The Pharmacokinetics and Pharmacodynamics of Embutramide in Animal Models: A Technical Guide

Disclaimer: Publicly available scientific literature presents a notable scarcity of comprehensive, controlled pharmacokinetic and pharmacodynamic studies for embutramide in animal models. The majority of existing data is derived from forensic toxicology reports, general veterinary formularies, and post-mortem tissue analyses rather than dedicated in-vivo kinetic and dose-response investigations. This guide synthesizes the available information and provides generalized experimental frameworks for research professionals.

Introduction

This compound is a potent non-barbiturate sedative and hypnotic agent. Developed in 1958, it was initially investigated as a general anesthetic but was found to have a very narrow therapeutic window, making it too dangerous for this purpose.[1] Consequently, its primary application is in veterinary medicine as a component of euthanasia solutions.[1] this compound is structurally related to gamma-hydroxybutyrate (GHB) and exerts its effects through profound central nervous system (CNS) depression, leading to respiratory and cardiac arrest.[1]

It is commonly formulated in combination with other active ingredients to ensure a rapid and humane death. Notable formulations include:

-

Tributame®: Contains this compound, chloroquine (B1663885) phosphate, and lidocaine.[1]

-

T-61® (or Tanax (B1214061)®): Contains this compound, mebezonium (B1211741) iodide, and tetracaine (B1683103) hydrochloride.[2]

This technical guide provides an in-depth overview of the known pharmacokinetics and pharmacodynamics of this compound in various animal models, details generalized experimental protocols, and visualizes key pathways and workflows.

Pharmacodynamics: Mechanism of Action and Physiological Effects

This compound is a potent CNS depressant. Its primary pharmacodynamic effects are sedation, respiratory depression, and cardiotoxicity.[1]

-

Central Nervous System: this compound induces a strong narcotic action, leading to deep anesthesia and unconsciousness.

-

Respiratory System: It concurrently paralyzes the respiratory center in the brainstem, leading to apnea.[3]

-

Cardiovascular System: this compound induces ventricular arrhythmia and circulatory collapse.[1]

Dose-Response Characteristics

Quantitative dose-response data from controlled studies are limited. The available information primarily pertains to lethal doses in the context of euthanasia.

| Animal Model | Route of Administration | Dose | Observed Effect | Reference |

| Dog | Intravenous (IV) | 50 mg/kg | Effective sedation | [1] |

| Dog | Intravenous (IV) | 75 mg/kg | Fatal | [1] |

| Dog | Intravenous (IV) | 0.3 mL/kg of T-61® (200 mg/mL this compound) | Euthanasia | [3] |

Pharmacokinetics: ADME Profile

Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for this compound in different animal species are not well-documented in publicly available literature.[4] The primary focus of analytical studies has been on post-mortem tissue distribution.

Absorption and Distribution

Following intravenous administration, this compound is rapidly distributed throughout the body. Studies have identified its presence in various tissues.

| Animal Species | Tissues Analyzed | Analytical Method | Reference |

| Bovine, Canine, Caprine, Feline, Ovine, Porcine | Brain, lung, liver, kidney, skeletal muscle, urine, bile, eye fluid, blood | Gas Chromatography-Mass Spectrometry (GC-MS) | [5] |

Forensic investigations in cases of human self-administration have provided some quantitative data on tissue distribution, which may offer insights for animal models.

| Biological Matrix | This compound Concentration (in a human case) | Reference |

| Femoral Blood | 5.06 mg/L | [6] |

| Vitreous Humor | 2.74 mg/L | [6] |

Metabolism and Excretion

The metabolism of this compound is not extensively characterized. However, it is understood that xenobiotics undergo Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions in the liver to facilitate excretion.[7] The primary routes of elimination for many drugs in animals are renal (via urine) and hepatic (via bile and feces).[7][8] this compound has been detected in both urine and bile, indicating that both pathways are involved in its excretion.[5]

Experimental Protocols

Given the lack of published, detailed protocols for this compound, this section outlines a generalized framework for conducting a pharmacokinetic study in a canine model, based on standard methodologies.

Animal Model and Dosing

-

Species: Beagle dogs (n=6-8, male and female).

-

Health Status: Healthy, adult animals with weights within a narrow range.

-

Housing: Housed in accordance with IACUC guidelines with ad libitum access to water. Food is typically withheld for 12 hours prior to dosing.

-

Dosing: A single intravenous bolus of this compound (formulated in a suitable vehicle) is administered at a sub-lethal dose (e.g., 25-40 mg/kg) to allow for characterization of the kinetic profile.

Sample Collection

-

Matrix: Whole blood or plasma.

-

Collection: Blood samples (approx. 2-3 mL) are collected from the cephalic or jugular vein into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

-

Time Points: A typical sampling schedule for an IV study would include a pre-dose sample (0 min) and post-dose samples at 2, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, and 24 hours.[4]

Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for its sensitivity and specificity.[4][6]

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction would be developed to isolate this compound from the biological matrix.

-

Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and stability according to regulatory guidelines.

Pharmacokinetic Analysis

The resulting plasma concentration-time data would be analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters, including:

-

Area Under the Curve (AUC)

-

Elimination Half-life (t½)

-

Volume of Distribution (Vd)

-

Clearance (CL)

Visualizations: Pathways and Workflows

Experimental Workflow for a Pharmacokinetic Study

Hypothetical Signaling Pathway for this compound-Induced Respiratory Depression

This compound's mechanism for respiratory depression is not fully elucidated but is known to target the brainstem's respiratory centers.[3] This can be conceptualized similarly to opioid-induced respiratory depression, which involves the preBötzinger Complex (preBötC), the primary generator of the inspiratory rhythm.[9][10][11]

Generalized Pathway for Drug-Induced Ventricular Arrhythmia

The arrhythmogenic effects of this compound likely stem from interference with cardiac ion channels, disrupting the normal cardiac action potential and leading to chaotic electrical activity.

Conclusion

The preclinical pharmacokinetic and pharmacodynamic evaluation of this compound in animal models is an area with significant data gaps. While its potent CNS depressant, respiratory, and cardiotoxic effects are well-established qualitatively, there is a lack of robust quantitative data from controlled studies. The information available is sufficient to confirm its efficacy as a euthanasia agent but falls short of a complete pharmacological profile. The generalized protocols and hypothetical pathways presented in this guide offer a foundational framework for researchers aiming to conduct definitive studies on this compound. Further research is necessary to fully characterize its ADME profile and elucidate the precise molecular mechanisms underlying its profound physiological effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a Component of Tanax(®) (T-61) as a New Drug of Abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. benchchem.com [benchchem.com]

- 5. Determination of this compound in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution of this compound and mebezonium iodide in a suicide after tanax injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]

- 8. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 9. Dual mechanisms of opioid-induced respiratory depression in the inspiratory rhythm-generating network | eLife [elifesciences.org]

- 10. Dual mechanisms of opioid-induced respiratory depression in the inspiratory rhythm-generating network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Functional Group Analysis of Embutramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure, functional groups, and analytical methodologies for the potent sedative drug, Embutramide. The information presented is intended to support research, development, and analytical activities involving this compound.

Chemical Identity and Structure

This compound, with the systematic IUPAC name N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide, is a sedative drug structurally related to gamma-hydroxybutyrate (GHB).[1] Its chemical formula is C17H27NO3, and it has a molecular weight of approximately 293.4 g/mol .[2][3][4]

Core Chemical Structure

The core structure of this compound is built upon a substituted butanamide backbone. Key features include a quaternary carbon atom bonded to two ethyl groups, a 3-methoxyphenyl (B12655295) group, and an aminobutyl chain that forms the amide linkage.

Caption: Chemical structure of this compound with key functional groups highlighted.

Key Functional Groups

The pharmacological and chemical properties of this compound are dictated by its constituent functional groups:

-

Amide Group (-CONH-): This group is a critical linkage in the molecule and contributes to its polarity and ability to form hydrogen bonds. Amides are generally stable to hydrolysis.

-

Hydroxyl Group (-OH): The terminal hydroxyl group increases the hydrophilicity of the molecule and can act as both a hydrogen bond donor and acceptor.

-

Ether Group (-OCH3): The methoxy (B1213986) group on the phenyl ring is a relatively non-reactive ether linkage that influences the electronic properties of the aromatic system and contributes to the lipophilicity of that portion of the molecule.

-

Aromatic Ring (Phenyl Group): The phenyl ring provides a non-polar, hydrophobic region and is a site for potential metabolic transformations.

-

Alkyl Chains (Ethyl and Butyl moieties): These saturated hydrocarbon chains contribute to the overall lipophilicity of the molecule, which is crucial for its distribution and ability to cross biological membranes.

Quantitative Physicochemical and Analytical Data

A summary of important quantitative data for this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C17H27NO3 | [3] |

| Molecular Weight | 293.4 g/mol | [2][3][4] |

| HPLC LOD | 0.2 mg/L | [5] |

| HPLC LOQ | 0.6 mg/L | [5] |

| LC-MS/MS LOD | 0.01 mg/L | |

| LC-MS/MS LOQ | 0.05 mg/L | |

| Reported Blood Conc. (Case 1) | 90 mg/L | [5] |

| Reported Blood Conc. (Case 2) | 5.06 mg/L (femoral blood) |

LOD: Limit of Detection; LOQ: Limit of Quantitation

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process. A common pathway involves the alkylation of (3-methoxyphenyl)acetonitrile, followed by reduction and subsequent amide formation.[1]

Caption: A schematic of the synthesis pathway for this compound.

Experimental Protocols for Analysis

The determination of this compound in various matrices, particularly in forensic and toxicological contexts, relies on robust analytical techniques. Detailed methodologies for key experiments are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the identification and quantification of this compound in biological tissues.[6]

Objective: To identify and quantify this compound in tissue samples.

Methodology:

-

Sample Preparation (Homogenization and Extraction):

-

Homogenize tissue samples in acetonitrile (B52724) (CH3CN).

-

Partition the drug into methylene (B1212753) chloride (CH2Cl2) from the aqueous acetonitrile solution at both neutral pH and pH 9.[6]

-

-

Purification:

-

Purify the extract using gel permeation chromatography with a mobile phase of cyclohexane/CH2Cl2 (85:15).[6]

-

-

Derivatization (Optional but common):

-

For improved chromatographic performance, this compound can be converted to its trimethylsilyl (B98337) ether derivative.[7][8]

-

-

GC-MS Analysis:

-

Column: Use a fused silica (B1680970) capillary column, such as a DB-5 (0.25 mm x 15 m, 0.25 µm film thickness).[6]

-

Temperature Program: Program the oven from 215°C to 275°C at a rate of 25°C/min.[6]

-

Ionization: Employ Electron Impact (EI) ionization at 70 eV.[6]

-

Detection (Mass Spectrometry):

-

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC provides a sensitive method for the determination of this compound, particularly in blood samples, and requires a smaller sample volume compared to some other methods.[5]

Objective: To quantify this compound in blood samples.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Use a small sample volume (e.g., 0.1 mL of blood).

-

Add an internal standard (e.g., prazepam).

-

Perform liquid-liquid extraction to isolate the analyte and internal standard.

-

-

Chromatographic Conditions:

-

Column: Utilize a suitable reversed-phase column (e.g., C18).

-

Mobile Phase: An appropriate mixture of organic solvent (e.g., acetonitrile) and aqueous buffer.

-

Detection: Monitor the eluent with a photodiode-array (PDA) or UV detector. The maximum UV absorbance for this compound is at 200 nm, though monitoring at 273 nm has also been reported.[5]

-

Retention Times: Under specific conditions, retention times of approximately 10.4 minutes for this compound and 17.0 minutes for prazepam (internal standard) have been reported.[5]

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of this compound in the sample based on the peak area ratio relative to the internal standard.

-

Analytical Workflow Overview

The general workflow for the analysis of this compound in a biological sample involves several key stages from sample receipt to final data reporting.

Caption: A generalized experimental workflow for the analysis of this compound.

Conclusion

This compound possesses a distinct chemical structure characterized by amide, hydroxyl, ether, and aromatic functional groups. These moieties govern its physicochemical properties and are the basis for its analytical detection. The methodologies of GC-MS and HPLC, among others, provide reliable and sensitive means for the identification and quantification of this compound in complex matrices. The detailed protocols and data presented in this guide serve as a valuable resource for professionals engaged in the study and analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. This compound | C17H27NO3 | CID 27453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of this compound in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of this compound and pentobarbital in meat and bone meal by gas chromatography-mass spectrometry† - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. Determination of this compound and pentobarbital in meat and bone meal by gas chromatography-mass spectrometry† - Analyst (RSC Publishing) DOI:10.1039/A805221B [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Embutramide as a Potential Gamma-Hydroxybutyrate (GHB) Analog for Neurological Research: A Technical Guide and Future Research Framework

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Embutramide, a potent sedative and a structural analog of the neurotransmitter gamma-hydroxybutyrate (GHB), presents a compelling yet underexplored subject for neurological research. Despite its established use in veterinary medicine for euthanasia, a comprehensive understanding of its specific interactions with neurological pathways, particularly in the context of GHB and GABA receptor systems, remains elusive. This technical guide synthesizes the current, limited knowledge on this compound, highlighting its chemical properties and known physiological effects. Due to a significant lack of direct experimental data on its receptor binding affinities and downstream signaling cascades, this document serves as a foundational framework to stimulate and guide future research. We provide detailed, generalized experimental protocols for characterizing this compound's pharmacological profile, drawing from established methodologies for GHB and its analogs. Furthermore, we present hypothetical signaling pathways and experimental workflows to visually articulate a potential roadmap for investigation. This guide aims to equip researchers with the necessary background and methodological tools to explore this compound's potential as a novel probe for the GHB and GABAergic systems, ultimately advancing our understanding of these crucial neurological networks.

Introduction

This compound, chemically known as N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide, is a potent sedative drug that shares a structural resemblance to the endogenous neurotransmitter and psychoactive substance, gamma-hydroxybutyrate (GHB)[1]. Developed in 1958 by Hoechst A.G., it was initially investigated as a general anesthetic[1]. However, its very narrow therapeutic window, with a sedative dose dangerously close to a fatal one, precluded its use in human medicine[1]. Consequently, its primary application has been in veterinary medicine as a component of euthanasia solutions[1].

The structural similarity of this compound to GHB suggests that it may interact with the same neurological targets, including specific high-affinity GHB receptors and GABA receptors. GHB itself has a complex pharmacological profile, with roles in narcolepsy treatment, alcohol withdrawal management, and a history of recreational abuse[1]. Understanding the structure-activity relationships of GHB analogs is crucial for developing novel therapeutics and for comprehending the mechanisms of both therapeutic and adverse neurological effects.

Currently, there is a notable absence of published research detailing the specific binding affinities, functional activities, and downstream signaling effects of this compound on neurological receptors. This guide aims to bridge this knowledge gap by providing a comprehensive overview of what is known and, more importantly, by outlining a clear path for future research.

Chemical and Physical Properties

This compound is a derivative of 4-hydroxybutanamide, featuring a bulky N-substituted group that likely influences its pharmacokinetic and pharmacodynamic properties.

| Property | Value | Source |

| IUPAC Name | N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide | --INVALID-LINK-- |

| Molecular Formula | C17H27NO3 | --INVALID-LINK-- |

| Molecular Weight | 293.4 g/mol | --INVALID-LINK-- |

| CAS Number | 15687-14-6 | --INVALID-LINK-- |

| Physical Description | Information not readily available | - |

Known Pharmacological Effects and Toxicology

The primary documented effects of this compound are potent sedation and respiratory depression[1]. In veterinary applications, it is formulated with other substances to induce rapid and humane euthanasia. Forensic toxicology reports in cases of human ingestion for suicide or abuse corroborate its profound central nervous system depressant effects[2][3][4][5].

Observed Effects:

-

Sedation: Induces a strong narcotic-like state[1].

-

Respiratory Depression: A primary mechanism of its toxicity, leading to paralysis of the respiratory center[1][6].

-

Cardiotoxicity: Can cause ventricular arrhythmia[1].

The narrow therapeutic index, with a sedative dose of 50 mg/kg and a fatal dose of 75 mg/kg in initial investigations, underscores its potential danger and the need for careful dose-response studies in any research setting[1].

Potential Neurological Mechanisms of Action: A Theoretical Framework

Given its structural analogy to GHB, the neurological effects of this compound are hypothesized to be mediated through one or more of the following pathways:

-

High-Affinity GHB Receptors: Direct agonism or antagonism at these receptors could modulate neuronal activity.

-

GABAB Receptors: GHB is a weak agonist at GABAB receptors, and this compound may share this property, leading to inhibitory effects on neurotransmission.

-

GABAA Receptors: While GHB has low affinity for GABAA receptors, some analogs exhibit modulatory effects.

The following diagram illustrates the known signaling pathways for GHB, which could serve as a model for investigating this compound.

Caption: Putative signaling pathways for GHB and potentially this compound.

Quantitative Data for GHB and Analogs (for Comparison)

The following table summarizes key quantitative data for GHB and some of its well-studied analogs. This serves as a benchmark for future studies on this compound.

| Compound | Target | Assay Type | Affinity (Ki/IC50) | Efficacy (EC50) | Source |

| This compound | GHB Receptor | Radioligand Binding | Data Not Available | Data Not Available | - |

| This compound | GABAB Receptor | Radioligand Binding | Data Not Available | Data Not Available | - |

| This compound | GABAA Receptor | Radioligand Binding | Data Not Available | Data Not Available | - |

| GHB | GHB Receptor | [3H]NCS-382 Binding | IC50: ~1-10 µM | - | (Wu et al., 2003) |

| GHB | GABAB Receptor | [3H]GABA Binding | IC50: >100 µM (low affinity) | EC50: ~100-300 µM | (Lingenhoehl et al., 1999) |

| Baclofen | GABAB Receptor | [3H]GABA Binding | IC50: ~0.1 µM | EC50: ~1-5 µM | (Bowery et al., 1980) |

| NCS-382 | GHB Receptor | [3H]GHB Binding | Ki: ~0.34 µM | Antagonist | (Maitre et al., 1990) |

| UMB86 | GHB Receptor | [3H]NCS-382 Binding | IC50: ~5 µM | Partial Agonist | (Carter et al., 2005) |

Proposed Experimental Protocols for Characterizing this compound

The following protocols are generalized methodologies that can be adapted to investigate the neurological effects of this compound.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for GHB, GABAB, and GABAA receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue (e.g., cortex, hippocampus) in ice-cold sucrose (B13894) buffer.

-

Perform differential centrifugation to isolate the crude membrane fraction.

-

Wash the membrane pellets multiple times in an appropriate assay buffer (e.g., Tris-HCl).

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Competitive Radioligand Binding Assay:

-

Incubate the prepared brain membranes with a specific radioligand for the target receptor (e.g., [3H]NCS-382 for GHB receptors, [3H]GABA or [3H]CGP54626 for GABAB receptors, [3H]muscimol for GABAA receptors).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

Incubate to allow for binding equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or modulator) of this compound at GABAB and GABAA receptors.

Methodology (for GABAB Receptors - GTPγS Binding Assay):

-

Membrane Preparation: As described in the binding assay protocol.

-

Assay Procedure:

-

Incubate brain membranes with increasing concentrations of this compound in the presence of GDP and [35S]GTPγS.

-

Agonist binding to the G-protein coupled GABAB receptor will stimulate the binding of [35S]GTPγS.

-

Terminate the reaction and separate bound and free [35S]GTPγS by filtration.

-

Quantify the radioactivity.

-

-

Data Analysis:

-

Plot the stimulated [35S]GTPγS binding against the this compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

-

Methodology (for GABAA Receptors - Electrophysiology):

-

Cell Culture and Transfection: Use a cell line (e.g., HEK293, Xenopus oocytes) expressing specific GABAA receptor subtypes.

-

Electrophysiological Recording:

-

Use whole-cell patch-clamp or two-electrode voltage-clamp techniques to measure GABA-evoked currents.

-

Apply GABA at its EC50 concentration to establish a baseline current.

-

Co-apply this compound with GABA to determine if it potentiates or inhibits the GABA-induced current.

-

Apply this compound alone to test for direct agonist activity.

-

-

Data Analysis:

-

Quantify the changes in current amplitude to determine the modulatory effect of this compound.

-

In Vivo Behavioral Pharmacology

Objective: To characterize the behavioral effects of this compound in animal models and compare them to those of GHB.

Methodology (Rodent Model):

-

Animals: Use male and female rats or mice.

-

Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, subcutaneous) at a range of doses.

-

Behavioral Tests:

-

Locomotor Activity: Measure spontaneous movement in an open field to assess sedative or stimulant effects.

-

Rotarod Test: Assess motor coordination and ataxia.

-

Loss of Righting Reflex: A measure of hypnotic/anesthetic effects.

-

Drug Discrimination: Train animals to discriminate between GHB and saline, then test for generalization to this compound to assess subjective effects.

-

-

Data Analysis:

-

Use appropriate statistical methods (e.g., ANOVA, t-tests) to compare the effects of different doses of this compound to a vehicle control and to GHB.

-

Proposed Experimental Workflows

The following diagrams illustrate logical workflows for the comprehensive investigation of this compound's neurological properties.

Caption: A proposed workflow for in vitro characterization of this compound.

Caption: A proposed workflow for in vivo evaluation of this compound.

Conclusion and Future Directions

This compound represents a significant untapped resource for the study of GHB and GABAergic systems. Its structural similarity to GHB strongly suggests a potential for interaction with key neurological receptors, yet the empirical data to support this is currently absent from the scientific literature. This technical guide has outlined the current state of knowledge and, more critically, provided a comprehensive framework for future research.

The immediate priorities for the scientific community should be to:

-

Determine the in vitro pharmacological profile of this compound: This includes conducting receptor binding and functional assays to quantify its affinity and activity at GHB, GABAB, and GABAA receptors.

-

Characterize its in vivo effects: Systematic behavioral studies in animal models are necessary to understand its sedative, motor, and subjective effects in comparison to GHB.

-

Investigate its mechanism of action: Elucidating the downstream signaling pathways affected by this compound will provide a more complete picture of its neurological impact.

By following the proposed experimental roadmaps, researchers can systematically uncover the neuropharmacological properties of this compound. This knowledge will not only shed light on the structure-activity relationships of GHB analogs but also has the potential to yield a novel and valuable tool for probing the complexities of inhibitory neurotransmission in the central nervous system. The findings from such studies will be invaluable to drug development professionals and the broader neuroscience community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a Component of Tanax(®) (T-61) as a New Drug of Abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. irispublishers.com [irispublishers.com]

- 4. Distribution of this compound and mebezonium iodide in a suicide after tanax injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of intravenous T-61 as a euthanasia method for birds - PMC [pmc.ncbi.nlm.nih.gov]

Investigational Studies on the Sedative-Hypnotic Properties of Embutramide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the limited publicly available information on the investigational sedative-hypnotic properties of Embutramide. A comprehensive review of scientific literature reveals a notable scarcity of in-depth, peer-reviewed studies detailing its specific mechanism of action, receptor binding affinities, and controlled behavioral effects. Much of the available data is derived from its historical investigation as a general anesthetic and its current use in veterinary euthanasia. Therefore, this guide includes hypothesized mechanisms and generalized experimental protocols based on its structural relationship to gamma-hydroxybutyrate (GHB) and its classification as a central nervous system (CNS) depressant.

Executive Summary

This compound is a potent sedative-hypnotic agent first developed in 1958 by Hoechst A.G.[1] Initially investigated for use as a general anesthetic in humans, its development for this purpose was halted due to a very narrow therapeutic window, where the dose required for effective sedation was perilously close to a fatal dose.[1] Structurally an analog of GHB, this compound is now primarily utilized in veterinary medicine as a component of the euthanasia solution T-61. This guide provides a detailed overview of the known sedative-hypnotic properties of this compound, its presumed mechanism of action, and outlines potential experimental protocols for its further investigation.

Quantitative Data

The available quantitative data on the sedative-hypnotic effects of this compound is sparse. The most cited data point pertains to its narrow therapeutic index, established during its initial investigation.

| Parameter | Value | Species/Model | Reference |

| Effective Sedative Dose | 50 mg/kg | Not Specified | [1] |

| Fatal Dose | 75 mg/kg | Not Specified | [1] |

Note: The species and specific experimental conditions for the determination of these values are not well-documented in publicly accessible literature.

Postulated Mechanism of Action

While the precise molecular targets of this compound have not been extensively elucidated in published studies, its structural similarity to GHB and its classification as a CNS depressant alongside benzodiazepines and barbiturates strongly suggest an interaction with the GABAergic system.[1]

Hypothesized Signaling Pathway:

The primary hypothesized mechanism for this compound's sedative-hypnotic effects involves the modulation of GABAergic neurotransmission. As a structural analog of GHB, it is plausible that this compound acts as an agonist at GABAB receptors and potentially at specific GHB receptors in the CNS. Activation of these receptors leads to neuronal hyperpolarization and inhibition of neurotransmitter release, resulting in profound CNS depression.

Caption: Hypothesized signaling pathway of this compound's sedative action.

Suggested Experimental Protocols

Due to the lack of published, detailed experimental protocols for investigating the sedative-hypnotic properties of this compound specifically, the following section outlines generalized, yet detailed, methodologies that could be adapted for this purpose by researchers.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound to GABAA and GABAB receptors.

Methodology:

-

Membrane Preparation:

-

Harvest whole brains from adult male Sprague-Dawley rats.

-

Homogenize tissue in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (P2 fraction) in Tris-HCl buffer and store at -80°C until use.

-

-

GABAA Receptor Binding Assay:

-

Incubate prepared brain membranes with varying concentrations of this compound and a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam).

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled GABAA agonist (e.g., GABA).

-

Incubate for 60 minutes at 4°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Measure radioactivity on the filters using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) from the IC50 values.

-

-

GABAB Receptor Binding Assay:

-

Follow a similar procedure to the GABAA assay, but use a radiolabeled GABAB receptor ligand (e.g., [3H]baclofen).

-

Determine non-specific binding in the presence of a non-labeled GABAB agonist (e.g., baclofen).

-

Caption: Experimental workflow for in vitro receptor binding assays.

In Vivo Behavioral Assays in Rodents

Objective: To quantify the sedative-hypnotic effects of this compound in a rodent model.

Methodology:

-

Animals:

-

Male C57BL/6 mice (8-10 weeks old).

-

House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Allow at least one week of acclimatization before experiments.

-

-

Drug Administration:

-

Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80).

-

Administer via intraperitoneal (i.p.) injection at various doses (e.g., 10, 25, 50 mg/kg).

-

A control group should receive the vehicle only.

-

-

Open Field Test (for locomotor activity and sedation):

-

Place individual mice in the center of a square arena (e.g., 50 x 50 cm) 30 minutes after injection.

-

Record activity for 15 minutes using an automated video-tracking system.

-

Parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in these parameters would indicate sedation.

-

-

Loss of Righting Reflex (for hypnotic effect):

-

Following injection, place each mouse on its back.

-

The time until the mouse is unable to right itself (turn onto all four paws) within 30 seconds is recorded as the onset of hypnosis.

-

The duration of hypnosis is the time from the loss to the spontaneous recovery of the righting reflex.

-

Caption: Experimental workflow for in vivo behavioral assays.

Conclusion and Future Directions

This compound is undeniably a potent sedative-hypnotic agent. However, a significant knowledge gap exists in the scientific literature regarding its specific molecular mechanisms and a detailed characterization of its behavioral pharmacology. The extreme toxicity and narrow therapeutic window have likely limited its investigation for therapeutic purposes. Future research, conducted under strict ethical and safety protocols, could focus on elucidating its receptor binding profile and its effects on specific neuronal circuits to better understand its profound CNS depressant effects. Such studies would be valuable not only from a toxicological perspective but also for a more complete understanding of sedative-hypnotic pharmacology.

References

Unveiling the Molecular Landscape of Embutramide: Beyond the Primary Mechanism

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Embutramide is a potent sedative and central nervous system depressant, primarily recognized for its application in veterinary euthanasia solutions. Its principal mechanism of action involves the positive allosteric modulation of GABA-A receptors, leading to profound neuronal inhibition. While its structural similarity to gamma-hydroxybutyrate (GHB) suggests a potential for a more complex pharmacological profile, a comprehensive review of the current scientific literature reveals a significant gap in the understanding of its molecular targets beyond this primary mechanism. This technical guide synthesizes the available information on this compound's pharmacology, clarifies the mechanisms of action of its combination drug components, and explores potential avenues for future research into its secondary molecular targets.

Primary Mechanism of Action of this compound

This compound's primary pharmacological effect is attributed to its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This receptor is the principal inhibitory neurotransmitter receptor in the central nervous system.

Signaling Pathway of this compound's Primary Action:

Caption: Primary mechanism of this compound at the GABA-A receptor.

Upon binding to an allosteric site on the GABA-A receptor, this compound enhances the effect of the endogenous ligand, GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the neuronal membrane. This hyperpolarized state makes it more difficult for the neuron to fire an action potential, thus leading to the profound central nervous system depression, sedation, and ultimately, at higher doses, anesthesia and respiratory depression characteristic of this compound.

The Search for Secondary Molecular Targets: An Uncharted Territory

Despite its well-defined primary mechanism, there is a conspicuous absence of robust scientific literature detailing the secondary molecular targets of this compound. The initial suggestion of a "complex polypharmacology centered on GABAergic and glutamatergic systems" remains largely uncorroborated by specific binding affinity data or functional studies. Extensive searches for off-target screening, receptor binding profiles, and investigations into its effects on other neurotransmitter systems have not yielded concrete evidence of direct, significant interactions with other molecular targets.

This lack of data precludes the creation of a comprehensive quantitative summary of binding affinities or detailed experimental protocols for investigating secondary targets as requested.

Pharmacology of Combination Components

This compound is exclusively available in veterinary medicine as part of combination euthanasia solutions, namely T-61 (with mebezonium (B1211741) iodide and tetracaine (B1683103) hydrochloride) and Tributame (with chloroquine (B1663885) and lidocaine). Understanding the mechanisms of these other components is crucial for a complete pharmacological picture.

Mebezonium Iodide

Mebezonium iodide is a quaternary ammonium (B1175870) compound that acts as a neuromuscular blocking agent. Its primary target is the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction.

Mechanism of Mebezonium Iodide:

Caption: Mechanism of action of Mebezonium Iodide.

By blocking the action of acetylcholine, mebezonium iodide prevents depolarization of the muscle fiber membrane, leading to skeletal and respiratory muscle paralysis.

Tetracaine Hydrochloride and Lidocaine (B1675312)

Both tetracaine hydrochloride and lidocaine are local anesthetics that belong to the class of voltage-gated sodium channel blockers.[1][2][3][4][5][6][7]

Mechanism of Local Anesthetics:

Caption: Mechanism of action of Tetracaine and Lidocaine.

By blocking the influx of sodium ions necessary for the propagation of action potentials, these agents prevent nerve conduction, leading to local anesthesia.[1][4][8][9] When administered intravenously, they can also have systemic effects on cardiac and central nervous system sodium channels.

Chloroquine

Chloroquine is an antimalarial drug with a complex and not fully elucidated mechanism of action.[10] It is known to interfere with the parasite's ability to detoxify heme in its food vacuole. Its role in the euthanasia solution is likely to contribute to cardiac depression.[10]

Structural Analogy to GHB: A Clue to Potential Secondary Targets?

This compound is structurally related to gamma-hydroxybutyrate (GHB), a neurotransmitter and psychoactive drug.[11] GHB has a more complex pharmacology than previously thought, with activity at two distinct receptors: the GABA-B receptor and a specific high-affinity GHB receptor.[12][13][[“]][15][16]

-

GABA-B Receptor: GHB is a weak agonist at the GABA-B receptor, contributing to its sedative and hypnotic effects.[12][13][[“]]

-

GHB Receptor: The function of the GHB receptor is less clear, but it is thought to be involved in modulating the release of other neurotransmitters, including glutamate (B1630785) and dopamine.[[“]][16]

The structural similarity between this compound and GHB raises the possibility that this compound might also interact with GABA-B or GHB receptors. However, it is crucial to emphasize that there is currently no direct experimental evidence to support this hypothesis. This remains a speculative area for future research.

Hypothetical Interaction Workflow for Future Investigation:

Caption: Proposed experimental workflow to investigate this compound's potential secondary targets.

Conclusion and Future Directions

This compound's primary mechanism as a potent positive allosteric modulator of the GABA-A receptor is well-established. However, the exploration of its molecular targets beyond this primary action remains a significant knowledge gap. The lack of publicly available data on its broader pharmacological profile highlights an opportunity for further research.

Future investigations should focus on:

-

Comprehensive Receptor Screening: Profiling this compound against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions.

-

Investigating GHB-Related Targets: Directly assessing the binding and functional activity of this compound at GABA-B and GHB receptors, given its structural similarity to GHB.

-

Differentiating Central vs. Peripheral Effects: Elucidating the specific contributions of this compound to the overall toxicity profile of the combination euthanasia solutions, particularly concerning its cardiotoxic effects.

A deeper understanding of this compound's full molecular target landscape would not only be of academic interest but could also provide valuable insights for the development of new therapeutic agents with more selective pharmacological profiles.

Data Presentation

Due to the lack of available quantitative data on the secondary molecular targets of this compound, a comparative data table cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's secondary molecular targets are not available in the current body of scientific literature. The workflow diagram presented in section 4 provides a general outline of standard methodologies that could be employed for such investigations.

References

- 1. Tetracaine hydrochloride: mechanism of action and activity_Chemicalbook [chemicalbook.com]

- 2. Lidocaine: Structure & Mechanism of Action - Video | Study.com [study.com]

- 3. Lidocaine hydrochloride: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]

- 4. What is the mechanism of Tetracaine Hydrochloride? [synapse.patsnap.com]

- 5. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 6. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Articles [globalrx.com]

- 9. Articles [globalrx.com]

- 10. Chloroquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. droracle.ai [droracle.ai]

- 16. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Synthesis of Novel Embutramide Derivatives for Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embutramide, a potent central nervous system depressant, is primarily known for its application in veterinary euthanasia. Its mechanism of action is believed to involve the positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[1] This technical guide provides a comprehensive framework for the synthesis and evaluation of novel this compound derivatives to explore their structure-activity relationships (SAR). A detailed retrosynthetic analysis of this compound is presented, followed by step-by-step protocols for the synthesis of the parent compound and a library of novel analogues. Furthermore, this guide outlines the necessary bioassays to characterize the pharmacological profile of these new chemical entities and includes hypothetical data to illustrate the SAR analysis. Finally, key signaling pathways and experimental workflows are visualized to provide a clear and concise overview of the proposed research.

Introduction to this compound and Its Therapeutic Potential

This compound, chemically known as N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide, is a non-barbiturate hypnotic agent.[2] It is a component of the veterinary euthanasia solution T-61.[3] The primary mechanism of action of this compound is thought to be the potentiation of the inhibitory effects of γ-aminobutyric acid (GABA) at GABA-A receptors.[1] GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[4]

The modulation of GABA-A receptors is a well-established therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy.[4] While this compound itself is not used therapeutically in humans, its potent CNS depressant effects make its scaffold an interesting starting point for the design of novel therapeutics. By systematically modifying the structure of this compound, it is possible to explore the structure-activity relationships that govern its interaction with GABA-A receptors. This exploration could lead to the discovery of new derivatives with improved therapeutic indices, receptor subtype selectivity, and pharmacokinetic properties.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of this compound (I) reveals a straightforward synthetic route based on the formation of an amide bond between 2-ethyl-2-(3-methoxyphenyl)butanamine (II) and γ-butyrolactone (III), a cyclic ester of 4-hydroxybutanoic acid. The key intermediate amine (II) can be synthesized from 3-methoxyphenylacetonitrile (IV) through a double ethylation followed by reduction of the nitrile group.

Diagram: Retrosynthetic Analysis of this compound

References

In Vitro Cytotoxicity of Embutramide Formulations: A Technical Overview of a Key Component

Disclaimer: There is a notable scarcity of publicly available scientific literature detailing the in vitro cytotoxicity of Embutramide itself across different cell lines. This compound is a potent sedative and a central component of the veterinary euthanasia solution T-61, which also contains mebezonium (B1211741) iodide and tetracaine (B1683103) hydrochloride. This guide, therefore, focuses on the documented cytotoxic effects of Tetracaine , a local anesthetic and a known component of some this compound-containing formulations, for which in vitro studies are available. The following data and protocols pertain to Tetracaine and should not be directly extrapolated to this compound without further specific research.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the cellular effects of components within this compound-based formulations. It provides a summary of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways associated with Tetracaine-induced cytotoxicity.

Data Presentation: Quantitative Cytotoxicity of Tetracaine Hydrochloride

The cytotoxic effects of Tetracaine hydrochloride have been evaluated in several cell lines. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cell Type | Assay | IC50 / Effective Concentration | Source |

| Rabbit Corneal Epithelial Cells | Normal Epithelial | MTT Assay | Cytotoxicity observed at concentrations above 0.3125 g/L | [1] |

| Human Corneal Epithelial (HCEP) Cells | Normal Epithelial | MTT Assay | Cytotoxicity observed at concentrations above 0.3125 g/L | [1] |

| Human Corneal Stromal (HCS) cells | Normal Stromal | Not specified | Cytotoxicity observed at concentrations above 0.15625 g/L | [2] |

| B16 | Murine Melanoma | CCK-8 | Dose-dependent inhibition, specific IC50 not provided | [3] |

| A375 | Human Melanoma | CCK-8 | Dose-dependent inhibition, specific IC50 not provided | [3] |

| MDA-MB-231 | Human Breast Cancer | Not specified | Inhibition of migration and invasion at 50 µM and 75 µM | [3] |

| NB2a | Mouse Neuroblastoma | Cell Viability Assay | Higher toxicity compared to procaine, lidocaine, and prilocaine; specific IC50 not provided | [3] |

| SH-SY5Y | Human Neuroblastoma | WST-1 | Higher toxicity compared to other local anesthetics like articaine (B41015) and ropivacaine; specific LD50 not provided for tetracaine | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies on Tetracaine cytotoxicity.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cells, such as Human Corneal Epithelial (HCEP) cells, are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of Tetracaine hydrochloride for different time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.[1]

2. CCK-8 (Cell Counting Kit-8) Assay

This is another colorimetric assay for the determination of cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.[3]

-

Treatment: Cells are treated with various concentrations of Tetracaine hydrochloride for the desired duration.[3]

-

Reagent Addition: 10 µL of CCK-8 solution is added to each well.[3]

-

Incubation: The plate is incubated for 1-4 hours at 37°C.[3]

-

Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[3]

Apoptosis Assays

Flow Cytometry for Phosphatidylserine (B164497) Externalization

This method is used to detect one of the early hallmarks of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

-

Cell Preparation: After treatment with Tetracaine, both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).

-

Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as Propidium Iodide (PI). Annexin V binds to the exposed PS, while PI stains cells with compromised membranes (late apoptotic or necrotic cells).

-

Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Signaling Pathways in Tetracaine-Induced Cytotoxicity

Studies on human corneal epithelial and stromal cells suggest that Tetracaine induces apoptosis through a death receptor-mediated and mitochondrion-dependent pathway.[1][2]

Experimental Workflow for Assessing Cytotoxicity

Experimental workflow for in vitro cytotoxicity assessment.

Tetracaine-Induced Apoptotic Signaling Pathway

Proposed signaling pathway of Tetracaine-induced apoptosis.

Conclusion

While this compound is a widely used agent in veterinary medicine for euthanasia, there is a significant gap in the scientific literature regarding its direct cytotoxic effects at a cellular level in vitro. The available research on Tetracaine, a component of some this compound-containing formulations, indicates that it can induce dose- and time-dependent cytotoxicity in various cell lines. The mechanism of cell death induced by Tetracaine in corneal cells appears to involve the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrion-dependent) apoptotic pathways.

Further research is imperative to elucidate the specific in vitro cytotoxic profile of this compound and its other components, such as mebezonium iodide, to gain a comprehensive understanding of their cellular mechanisms of action. Such studies would be invaluable for the fields of toxicology, pharmacology, and drug development.

References

Exploring the Potential Neurotoxic Effects of Embutramide: A Technical Guide

Disclaimer: This technical guide summarizes the available information on Embutramide and explores its potential neuroprotective or neurotoxic effects based on its known pharmacological properties. There is a significant lack of direct experimental studies specifically investigating the neurotoxicity or neuroprotection of this compound. Therefore, much of the following information is extrapolated from its mechanism of action as a potent central nervous system (CNS) depressant and its structural similarity to gamma-hydroxybutyrate (GHB).

Introduction to this compound

This compound is a potent sedative and a derivative of gamma-hydroxybutyric acid (GHB). It was initially developed in 1958 with the intent of being used as a general anesthetic. However, due to its narrow therapeutic window and the high risk of fatal respiratory depression and ventricular arrhythmia, it was deemed too dangerous for clinical use in humans. Consequently, its primary application is in veterinary medicine as a component of euthanasia solutions.

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide[1] |

| Molecular Formula | C17H27NO3[1] |

| Molecular Weight | 293.4 g/mol [1] |

| CAS Number | 15687-14-6[1] |

| Drug Class | Sedative, CNS Depressant[1] |

Postulated Mechanism of Action and Neuropharmacology

The primary mechanism of action of this compound is believed to be the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. This action is consistent with its profound sedative and CNS depressant effects. As a structural analogue of GHB, it may also interact with GHB receptors, further contributing to its complex neuropharmacology.

Interaction with the GABAergic System

The GABAA receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission. Potentiation of GABAA receptors by compounds like this compound would significantly enhance this inhibitory signaling, leading to widespread CNS depression.

Potential Interaction with the Glutamatergic and GHB Systems

Given its structural similarity to GHB, this compound may also exert effects on the glutamatergic system, potentially indirectly, and may bind to specific GHB receptors. GHB itself has a complex pharmacology, acting on both GABAB and its own specific receptors, leading to modulation of various neurotransmitter systems, including dopamine.

Potential Neurotoxic Effects of this compound

Due to the lack of direct studies, the neurotoxic profile of this compound can only be inferred from its potent CNS depressant activity and the known effects of excessive GABAergic stimulation and GHB-like compounds.

Potential Neurotoxic Mechanisms:

-

Excitotoxicity Paradox: While primarily inhibitory, excessive and prolonged activation of GABAergic systems can paradoxically lead to excitotoxicity in certain developmental stages or pathological conditions.

-

Metabolic Depression: Profound and sustained CNS depression can lead to hypoxia and ischemia, causing secondary neuronal damage.

-

Disruption of Neuronal Plasticity: Chronic modulation of GABAergic and potentially glutamatergic systems can interfere with essential processes of synaptic plasticity, learning, and memory.

-

Apoptosis: High concentrations of potent CNS depressants have been shown to induce programmed cell death in neurons.

Quantitative Data (Illustrative Examples)

As no specific quantitative data for this compound's neurotoxicity is available, this section provides illustrative examples of data that would be generated in neurotoxicity studies of a potent GABAA receptor modulator.

Table 1: Illustrative In Vitro Neurotoxicity Data for a Hypothetical GABAA Agonist

| Concentration (µM) | Neuronal Viability (% of Control) | Caspase-3 Activity (Fold Change) | Mitochondrial Membrane Potential (% of Control) |

| 0.1 | 98 ± 4 | 1.1 ± 0.2 | 95 ± 5 |

| 1 | 95 ± 5 | 1.3 ± 0.3 | 90 ± 6 |

| 10 | 75 ± 8 | 2.5 ± 0.5 | 65 ± 9 |

| 100 | 40 ± 10 | 5.8 ± 1.2 | 30 ± 7 |

Table 2: Illustrative In Vivo Neurobehavioral Data for a Hypothetical CNS Depressant

| Dose (mg/kg) | Locomotor Activity (Beam Breaks/10 min) | Latency to Fall (Rotarod Test, s) | Memory Index (Novel Object Recognition) |

| 0 (Vehicle) | 1500 ± 200 | 180 ± 25 | 0.8 ± 0.1 |

| 1 | 1200 ± 150 | 150 ± 20 | 0.7 ± 0.1 |

| 5 | 600 ± 100 | 80 ± 15 | 0.4 ± 0.08 |

| 10 | 200 ± 50 | 20 ± 8 | 0.1 ± 0.05 |

Experimental Protocols for Assessing Neurotoxicity

The following are detailed methodologies for key experiments that could be employed to investigate the neuroprotective or neurotoxic effects of this compound.

In Vitro Neurotoxicity Assessment

Objective: To determine the direct cytotoxic effects of this compound on primary neuronal cultures.

Methodology:

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in neurobasal medium supplemented with B27 and glutamine.

-

Treatment: After 7 days in vitro, neurons are treated with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is run in parallel.

-

Neuronal Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and viability is expressed as a percentage of the vehicle-treated control.

-

Apoptosis Assay: Apoptosis is quantified by measuring caspase-3 activity using a fluorometric substrate. Fluorescence is measured at an excitation/emission of 380/460 nm.

-

Mitochondrial Health Assay: Mitochondrial membrane potential is assessed using a fluorescent dye such as JC-1. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.

In Vivo Neurotoxicity and Neurobehavioral Assessment

Objective: To evaluate the effects of acute and sub-chronic this compound administration on motor coordination, learning, and memory in a rodent model.

Methodology:

-

Animals: Adult male C57BL/6 mice are used.

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10 mg/kg).

-

Open Field Test: Locomotor activity, anxiety-like behavior, and exploratory patterns are assessed in an automated open-field arena.

-